
4-Isothiocyanato-2-(trifluoromethyl)benzonitrile
Overview
Description
4-Isothiocyanato-2-(trifluoromethyl)benzonitrile (CAS: 143782-23-4) is a heteroaromatic compound with the molecular formula C₉H₃F₃N₂S. It is a critical intermediate in synthesizing androgen receptor antagonists, notably enzalutamide (MDV3100), a therapeutic agent for metastatic castration-resistant prostate cancer . The compound features a reactive isothiocyanate (-N=C=S) group at the para position and a trifluoromethyl (-CF₃) group at the ortho position relative to the benzonitrile core. Key properties include:
Preparation Methods
Traditional Batch Reaction with Thiophosgene
The most historically prevalent method involves reacting 3-trifluoromethyl-4-cyanoaniline with thiophosgene in a batch reactor.
Reaction Mechanism and Conditions
In this approach, 3-trifluoromethyl-4-cyanoaniline is treated with thiophosgene (Cl₂C=S) in a biphasic system, typically water and an organic solvent like chloroform or n-heptane. The reaction proceeds via the formation of an intermediate thiocarbamoyl chloride, which subsequently eliminates hydrogen chloride to yield the isothiocyanate .
Key steps :
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Dissolve 3-trifluoromethyl-4-cyanoaniline in an organic solvent.
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Add thiophosgene dropwise under stirring at 25–35°C.
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Extract the product with chloroform, dry over MgSO₄, and concentrate.
Performance and Limitations
A representative example from ChemicalBook achieved a 99% yield using thiophosgene in water with chloroform extraction . However, batch methods face challenges:
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Safety risks : Thiophosgene is highly toxic and volatile, requiring stringent containment.
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Side reactions : Prolonged reaction times promote thiourea formation, reducing purity .
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Environmental impact : Large solvent volumes and manual handling increase waste generation .
Continuous Flow Synthesis
Recent patents (CN115181043B, CN115181043A) describe a continuous flow process that addresses batch limitations.
Process Optimization
The method involves three streams in a continuous flow reactor:
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Stream A : 3-trifluoromethyl-4-cyanoaniline dissolved in acetonitrile.
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Stream B : Thiophosgene in dichloromethane.
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Stream C : Inorganic base (e.g., NaHCO₃ or K₂CO₃) in water.
The streams merge in a micromixer, react at 50°C for 10 minutes, and undergo continuous extraction to isolate the product .
Advantages Over Batch Methods
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Yield : 95–99% purity, compared to 60–70% in batch reactions .
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Safety : Sealed systems minimize exposure to toxic reagents.
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Efficiency : Reduced reaction time (10 minutes vs. hours) and automated solvent recovery .
Critical factor : Using inorganic bases (NaHCO₃) instead of organic bases suppresses thiourea impurities, enhancing yield .
Alternative Route via Benzoyl Isothiocyanate
WO2016051423A2 and US20170313662 disclose a multistep approach using benzoyl chloride and ammonium thiocyanate.
Synthesis Steps
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Step 1 : React ammonium thiocyanate with benzoyl chloride to form benzoyl isothiocyanate.
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Step 2 : Couple benzoyl isothiocyanate with 3-trifluoromethyl-4-cyanoaniline.
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Step 3 : Hydrolyze the intermediate with NaOH (9–11%) to yield 1-(4-cyano-3-(trifluoromethyl)phenyl)thiourea.
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Step 4 : Deaminate the thiourea under reflux to obtain the final product .
Challenges
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Low yield : Total yield drops to 55% due to multiple purification steps .
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Complexity : Requires handling hazardous reagents (benzoyl chloride) and generates more waste .
Novel Pathway Using Diphenylphosphoryl Azide
CN112876391A introduces a less common method starting from 3-trifluoromethyl-4-cyanobenzoic acid.
Reaction Overview
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Convert 3-trifluoromethyl-4-cyanobenzoic acid to 4-isocyanato-2-(trifluoromethyl)benzonitrile using diphenylphosphoryl azide (DPPA) in toluene.
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Treat the isocyanate with sulfur to form the isothiocyanate .
Limitations
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Limited data : No yield or purity reported in available sources.
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Cost : DPPA is expensive compared to thiophosgene or ammonium thiocyanate .
Comparative Analysis of Methods
Method | Yield | Purity | Safety | Scalability |
---|---|---|---|---|
Batch (thiophosgene) | 60–70% | 97–99% | Low | Moderate |
Continuous flow | 95–99% | >99% | High | High |
Benzoyl isothiocyanate | 55% | 90–95% | Moderate | Low |
DPPA route | N/A | N/A | Moderate | Low |
Key insights :
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Continuous flow synthesis outperforms other methods in yield, safety, and scalability, making it ideal for industrial production .
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Batch methods remain relevant for small-scale synthesis but require rigorous safety protocols .
Structural Characterization
Products from all methods were validated via:
Chemical Reactions Analysis
Types of Reactions
4-Isothiocyanato-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions, often at room temperature .
Major Products Formed
The major products formed from reactions involving this compound include thioimidazolinone compounds and other derivatives that have potential pharmaceutical applications .
Scientific Research Applications
Pharmaceutical Applications
Anticancer Agent Synthesis
4-Isothiocyanato-2-(trifluoromethyl)benzonitrile serves as a crucial intermediate in the synthesis of thiohydantoins, which are compounds with potential anticancer properties. Notably, it is involved in the production of enzalutamide, an androgen receptor inhibitor used for treating advanced prostate cancer. The synthesis process involves reacting 4-amino-2-(trifluoromethyl)benzonitrile with thiophosgene, yielding the desired isothiocyanate compound .
Case Study: Enzalutamide Production
In a study focusing on the improved synthesis of enzalutamide, researchers highlighted the efficiency of using this compound as an intermediate. This method not only enhances yield but also reduces the risks associated with traditional synthesis routes that involve highly toxic reagents like thiophosgene .
Industrial Applications
Chemical Manufacturing
This compound is utilized in various industrial applications due to its reactivity and properties. It is employed in:
- Rubber Chemicals Production : Used as a precursor for synthesizing rubber additives.
- Jet Fuel Additives : Enhances performance and stability of jet fuels.
- Nickel-Plating Baths : Acts as an additive to improve the quality of nickel plating processes .
Table 1: Industrial Applications of this compound
Application | Description |
---|---|
Rubber Chemicals | Precursor for rubber additives |
Jet Fuel Additive | Stabilizes and enhances jet fuel performance |
Nickel-Plating Baths | Improves quality of nickel plating |
Bleaching Agents | Used in bleaching cotton and other textiles |
Separation Processes | Aids in separating naphthalene from non-aromatics |
Environmental and Safety Considerations
While this compound has significant applications, it is essential to consider its environmental impact and safety profile. Long-term exposure to this compound may lead to various health issues, including respiratory irritation and potential effects on liver and kidney function . Regulatory assessments indicate that it does not exhibit endocrine-disrupting properties, but caution is advised during handling due to its toxicity .
Mechanism of Action
The mechanism of action of 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile involves its interaction with molecular targets such as androgen receptors. It acts as an intermediate in the synthesis of enzalutamide, which is an androgen receptor antagonist. Enzalutamide binds to androgen receptors, inhibiting their activity and thereby reducing the growth of prostate cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Industrial and Environmental Relevance
- Pharmaceuticals : The target compound’s role in enzalutamide synthesis underscores its importance in oncology, despite challenges like the use of toxic reagents (e.g., iodomethane) in earlier routes .
- Agrochemicals : Derivatives like 4-{2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl}-benzonitrile are metabolites of metaflumizone, highlighting environmental persistence and regulatory monitoring needs .
Biological Activity
4-Isothiocyanato-2-(trifluoromethyl)benzonitrile (ITCB) is a compound of increasing interest in the field of medicinal chemistry, particularly due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and applications in drug development, supported by relevant data and case studies.
Chemical Overview
- Chemical Formula : C9H3F3N2S
- CAS Number : 143782-23-4
- Molecular Weight : 232.19 g/mol
ITCB serves as a versatile building block in the synthesis of various bioactive molecules. Its structure allows for multiple chemical reactions, including nucleophilic substitutions and cyclizations, which are critical in drug design.
Table 1: Key Properties of ITCB
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Stability | Stable under normal conditions |
ITCB is primarily studied for its role as an intermediate in the synthesis of enzalutamide, an androgen receptor antagonist used in prostate cancer treatment. The mechanism involves:
- Interaction with Androgen Receptors : ITCB-derived compounds bind to androgen receptors, inhibiting their activity and thereby reducing prostate cancer cell proliferation.
- Induction of Apoptosis : Compounds synthesized from ITCB have shown potential in inducing apoptosis in cancer cells, making them candidates for anticancer therapy.
Biological Activities
Research indicates that ITCB exhibits several biological activities:
- Anticancer Properties : ITCB has been linked to the synthesis of isothiocyanate-containing compounds that demonstrate significant anticancer effects by inducing apoptosis and inhibiting cell proliferation .
- Antimicrobial Effects : Some derivatives of ITCB show promising antibacterial and antifungal activities, contributing to its potential as a therapeutic agent .
- Anti-inflammatory Activity : Isothiocyanates are known for their anti-inflammatory properties, which can be leveraged for developing treatments for inflammatory diseases .
Study on Anticancer Activity
A study published in Drug Discoveries & Therapeutics investigated the effects of ITCB-derived compounds on prostate cancer cells. The results indicated that these compounds significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways .
Synthesis and Evaluation of Derivatives
In another research effort documented in MDPI, various derivatives of ITCB were synthesized and evaluated for their biological activities. The study found that certain derivatives exhibited enhanced potency against prostate cancer cells compared to the parent compound, highlighting the importance of structural modifications .
Applications in Drug Development
The versatility of ITCB makes it a valuable compound in pharmaceutical synthesis:
- Synthesis of Anticancer Agents : As an intermediate in the production of enzalutamide, ITCB plays a crucial role in developing effective prostate cancer therapies.
- Development of Novel Bioactive Compounds : Researchers are exploring its use in synthesizing new classes of drugs targeting various diseases, including infections and inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile, and how is the product characterized?
Methodological Answer: The compound is typically synthesized via reaction of 4-amino-2-(trifluoromethyl)benzonitrile with thiophosgene or thiocarbonyl diimidazole under controlled pH (6–7) and low-temperature conditions (0–5°C) to minimize side reactions . Post-synthesis, characterization involves:
- NMR spectroscopy (¹H/¹³C) to confirm the isothiocyanate group (δ ~130 ppm for C=S in ¹³C NMR).
- HPLC analysis (e.g., Waters Spherisorb ODS-2 column) to verify purity (>99%) and detect impurities like unreacted amine precursors .
- Melting point determination (mp ~123–124°C) for consistency checks .
Q. What analytical techniques are recommended for assessing purity and detecting impurities?
Methodological Answer:
- Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column. The retention time for this compound is ~6.5 minutes, while impurities like 4-amino-2-(trifluoromethyl)benzonitrile elute earlier (~3.0 minutes) .
- LC-MS for identifying low-abundance impurities (e.g., hydrolyzed byproducts) via accurate mass measurements.
- Karl Fischer titration to quantify residual moisture, critical for stability in anhydrous reaction conditions.
Advanced Research Questions
Q. How can synthesis be optimized to eliminate toxic reagents while maintaining yield?
Methodological Answer: In the synthesis of enzalutamide, iodomethane (a neurotoxic reagent) is used to methylate intermediates. To avoid this:
- Alternative alkylation agents : Use dimethyl sulfate or trimethylphosphate under phase-transfer catalysis (e.g., TBAB) .
- Green chemistry approaches : Employ enzymatic methylation or microwave-assisted reactions to reduce solvent waste and energy consumption.
- Process monitoring : Use in-line FTIR to track reaction progress and minimize over-alkylation.
Q. How do structural modifications (e.g., substituent position) affect reactivity and biological activity?
Methodological Answer: Comparative studies with analogs (e.g., 3-chloro-2-fluoro-5-(trifluoromethyl)benzonitrile) reveal:
Q. How can researchers resolve discrepancies in environmental fate data (e.g., biodegradation vs. persistence)?
Methodological Answer:
- Fugacity modeling : Calculate environmental partitioning using log Kow (4.26) and Henry’s law constants to predict air-water-soil distribution .
- Microcosm studies : Simulate biodegradation in activated sludge (OECD 301F protocol) to assess half-life under aerobic/anaerobic conditions.
- QSAR models : Correlate structural descriptors (e.g., electronegativity of substituents) with ecotoxicity endpoints (e.g., Daphnia magna LC50).
Q. What strategies address batch-to-batch variability in spectroscopic data?
Methodological Answer:
- 2D NMR (HSQC, HMBC) : Resolve signal overlap in crowded aromatic regions by correlating ¹H-¹³C couplings.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C9H3F3N2S, m/z 228.19) and detect trace isobaric impurities .
- X-ray crystallography : Resolve ambiguous stereochemistry or crystal packing effects influencing NMR shifts.
Q. How can computational methods predict coupling reactivity with aromatic systems?
Methodological Answer:
- DFT calculations : Optimize transition states for isothiocyanate-amine couplings (e.g., in enzalutamide synthesis) using B3LYP/6-31G(d) basis sets .
- Molecular docking : Screen interactions with biological targets (e.g., androgen receptor) to prioritize derivatives for synthesis.
- QSAR : Train models on Hammett σ constants of substituents to predict reaction rates in SNAr mechanisms.
Q. Data Contradiction Analysis
Q. How to reconcile conflicting reports on hydrolytic stability of the isothiocyanate group?
Methodological Answer:
- pH-dependent stability studies : Monitor degradation kinetics via HPLC in buffers (pH 2–12) to identify optimal storage conditions (e.g., pH 4–6 for maximum stability).
- Accelerated stability testing : Expose samples to 40°C/75% RH for 4 weeks and quantify degradation products (e.g., thiourea derivatives) .
- Isotope labeling : Use ¹⁵N-labeled analogs to trace hydrolysis pathways via LC-MS/MS.
Properties
IUPAC Name |
4-isothiocyanato-2-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F3N2S/c10-9(11,12)8-3-7(14-5-15)2-1-6(8)4-13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXKOMAQTWRDCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F3N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80932097 | |
Record name | 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80932097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143782-23-4 | |
Record name | 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143782-23-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143782234 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80932097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-isothiocyanato-2-(trifluoromethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.224.629 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-ISOTHIOCYANATO-2-(TRIFLUOROMETHYL) BENZONITRILE | |
Source | European Chemicals Agency (ECHA) | |
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Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-ISOTHIOCYANATO-2-(TRIFLUOROMETHYL)BENZONITRILE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP6388MX6K | |
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Retrosynthesis Analysis
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